(R)-morpholine-3-carboxylic acid
Overview
Description
®-morpholine-3-carboxylic acid is an organic compound that belongs to the class of amino acids It features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
®-morpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with diethyl oxalate, followed by hydrolysis. Another method includes the use of Grignard reagents, where the morpholine ring is formed through the reaction of an appropriate amine with an epoxide, followed by carboxylation.
Industrial Production Methods
In industrial settings, ®-morpholine-3-carboxylic acid is often produced through the hydrolysis of nitriles or the carboxylation of organometallic intermediates. These methods are favored due to their efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
®-morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-morpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which ®-morpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.
Piperidine-3-carboxylic acid: Contains a piperidine ring instead of a morpholine ring.
Proline: An amino acid with a similar cyclic structure but without the oxygen atom in the ring.
Uniqueness
®-morpholine-3-carboxylic acid is unique due to the presence of both nitrogen and oxygen in its ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-morpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506685 | |
Record name | (3R)-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106825-81-4 | |
Record name | (3R)-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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